9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine

HIV-1 Antiviral Nucleoside analogue

9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine (CAS 110143-04-9) is a synthetic nucleoside analogue belonging to the 3'-azido-2',3'-dideoxypurine class. It is the beta-D-threo stereoisomer of 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA), distinguished by the “up” (threo) orientation of the 3'-azido group relative to the furanose ring, in contrast to the “down” (erythro) configuration of the more commonly studied isomer (CAS 66323-44-2).

Molecular Formula C10H12N8O2
Molecular Weight 276.26 g/mol
CAS No. 110143-04-9
Cat. No. B12785749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine
CAS110143-04-9
Molecular FormulaC10H12N8O2
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-]
InChIInChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1
InChIKeyXDRZJDXXQHFAAE-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine (CAS 110143-04-9): Procurement and Structural Differentiation Guide


9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine (CAS 110143-04-9) is a synthetic nucleoside analogue belonging to the 3'-azido-2',3'-dideoxypurine class. It is the beta-D-threo stereoisomer of 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA), distinguished by the “up” (threo) orientation of the 3'-azido group relative to the furanose ring, in contrast to the “down” (erythro) configuration of the more commonly studied isomer (CAS 66323-44-2) [1]. This stereochemical difference fundamentally alters its conformational preference, enzymatic recognition, and biological activity profile [2].

Why 9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine Cannot Be Replaced by Generic Erythro Isomer or Other 3'-Azido-ddA Analogues


The beta-D-threo configuration of this compound places the 3'-azido group in a sterically and electronically distinct “up” orientation, which NMR studies have shown stabilizes an 'N'-type furanose conformation via intramolecular hydrogen bonding between the azido function and the 5'-OH group [1]. This conformational lock is absent in the erythro (“down”) isomer (CAS 66323-44-2) and in other 2',3'-dideoxyadenosine analogues, directly resulting in substantially reduced anti-HIV potency—the threo isomer exhibits a CD50 of approximately 551 µM versus 10 µM for the erythro isomer in MT-4 cells [2]. Consequently, substituting this compound with the erythro isomer or other generic 3'-azido-ddA analogues without accounting for the stereochemical difference leads to markedly different biological outcomes, making stereochemical identity a critical procurement and experimental design parameter.

9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine: Quantitative Differentiation Evidence Against Closest Analogues


Anti-HIV-1 Potency in MT-4 Cells: Threo vs. Erythro 3'-Azido-ddA

In a head-to-head evaluation in MT-4 cells, the 3'-azido “down” (erythro) isomer (compound 8) demonstrated a 50% cytoprotective dose (CD50) of approximately 10 µM against HIV-1-induced cytopathogenicity, whereas the 3'-azido “up” (threo) isomer (compound 9, corresponding to 9-(3'-azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine) exhibited a CD50 of approximately 551 µM [1]. The selectivity index (ratio of cytotoxic dose to CD50) was 2 for the erythro isomer and unfavourable for the threo isomer, indicating that the threo configuration dramatically reduces antiretroviral potency without a compensatory gain in selectivity [1].

HIV-1 Antiviral Nucleoside analogue

Conformational Basis for Reduced Activity: Threo (Azido 'Up') vs. Erythro (Azido 'Down')

15N-NMR and 1H-NMR studies on the corresponding pyrimidine series demonstrated that the threo (azido “up”) diastereomer adopts a distinct furanose conformation ('N'-type) stabilised by an intramolecular interaction between the azido group and the 5'-OH, which is absent in the erythro (azido “down”) isomer [1]. This conformational difference is directly correlated with the markedly lower antiviral activity of the threo form, as the altered sugar pucker is suboptimal for phosphorylation by cellular kinases and/or binding to HIV-1 reverse transcriptase [1].

NMR Spectroscopy Conformational Analysis Nucleoside Chemistry

Resistance Barrier: Inability to Select HIV-1 Resistant to 3'-Azido-ddA (Erythro) Contrasted with 3'-Azido-ddG and 3'-Azido-ddC

Serial passage of HIV-1LAI in MT-2 cells under increasing concentrations of 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) selected for 5.3-fold resistant virus, and 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) selected for the V75I mutation conferring 5.9-fold resistance; in striking contrast, no resistant virus could be selected with 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA, erythro isomer), even at concentrations achieving high intracellular triphosphate levels [1]. This finding suggests that the adenine base imposes a uniquely high genetic barrier to resistance among 3'-azido-2',3'-dideoxypurines.

HIV-1 Drug Resistance Reverse Transcriptase Resistance Selection

Synthetic Accessibility: Threo Configuration as an Intermediate in Erythro AZA Synthesis and Agrocin 84 Chemistry

The erythro isomer 3'-azido-2',3'-dideoxyadenosine (AZA, CAS 66323-44-2) is synthesized in 65% yield via stereochemical inversion from the threo precursor N6-benzoyl-9-(5-O-benzoyl-2-deoxy-β-D-threo-pentofuranosyl)adenine, using triflic anhydride-pyridine followed by water to invert the 3'-configuration . Furthermore, 9-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)adenine serves as a direct precursor for the synthesis of 9-(3-deoxy-β-D-threo-pentofuranosyl)adenine, the core nucleoside of the antibiotic agrocin 84 [1].

Nucleoside Synthesis Stereochemical Inversion Agrocin 84

9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine: Evidence-Backed Research and Industrial Deployment Scenarios


Stereochemical Negative Control in Anti-HIV NRTI Structure-Activity Relationship Studies

The >50-fold lower anti-HIV-1 potency of the threo isomer compared to the erythro isomer in MT-4 cells (CD50 ~551 µM vs. ~10 µM) [1] makes this compound an ideal stereochemical negative control. Researchers investigating novel 3'-substituted-2',3'-dideoxyadenosine NRTIs can use this compound to confirm that observed antiviral activity is stereospecific and not due to non-specific cytotoxicity or off-target effects.

Conformational Probe for Nucleotide Kinase and Polymerase Substrate Recognition

The documented conformational locking of the threo isomer into an 'N'-type sugar pucker via intramolecular azido–5'-OH interaction [1] enables its use as a conformational probe in enzymatic assays. By comparing phosphorylation efficiency by deoxycytidine kinase or incorporation by HIV-1 reverse transcriptase between threo and erythro isomers, researchers can dissect the conformational requirements of nucleotide-processing enzymes.

Synthetic Intermediate for Agrocin 84 Core Nucleoside and Related Antibiotic Analogues

This compound is a direct synthetic precursor to 9-(3-deoxy-β-D-threo-pentofuranosyl)adenine, the core nucleoside of the agrocin 84 antibiotic [1]. Procurement supports medicinal chemistry programmes aimed at developing novel agrocin 84 derivatives as biocontrol agents against Agrobacterium tumefaciens, the causative agent of crown gall disease in plants.

Scaffold for Designing Resistance-Evasive Adenine-Based NRTIs

Given that 3'-azido-ddA (erythro) uniquely resists the selection of drug-resistant HIV-1 variants in vitro, while 3'-azido-ddG and 3'-azido-ddC readily select for resistance mutations (5.3-fold and 5.9-fold, respectively) [1], the threo adenine scaffold offers a starting point for designing novel NRTIs that combine a high genetic barrier to resistance with modified pharmacokinetic properties, potentially through pro-drug strategies that bypass the phosphorylation bottleneck imposed by the threo conformation.

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